molecular formula C25H21N3O B2370346 5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-60-1

5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2370346
CAS No.: 866728-60-1
M. Wt: 379.463
InChI Key: XZFTXNNXLKYULF-UHFFFAOYSA-N
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Description

The compound “5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a quinoline derivative . Quinoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The presence of the methoxybenzyl and phenyl groups, along with the pyrazolo and quinoline rings, contribute to the unique properties of this compound .

Scientific Research Applications

Quinoline and Quinoxaline Derivatives in Medicinal Chemistry

Quinoline and its derivatives, including quinoxaline, have been extensively explored for their medicinal properties. These compounds are recognized for their role in developing anticorrosive materials, antitumoral properties, and applications in optoelectronic materials. Specifically, quinoline derivatives have shown effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020; Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Applications in Corrosion Inhibition

Quinoline derivatives are widely utilized as anticorrosive materials due to their ability to adsorb onto metal surfaces and form highly stable complexes. This property makes them valuable in protecting metals from corrosion, a key concern in industries such as construction and manufacturing (Verma, Quraishi, & Ebenso, 2020).

Role in Optoelectronic Materials

Quinazolines and pyrimidines, related to quinolines, have been identified as crucial in developing materials for optoelectronic applications. These compounds are integral in creating luminescent molecules, electroluminescent properties, and materials for organic light-emitting diodes (OLEDs), highlighting their importance in advancing technology for screens and lighting (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antimicrobial and Chronic Disease Treatment Applications

Modifications to the quinoxaline structure have opened a wide range of biomedical applications, notably in antimicrobial activities and treatments for chronic and metabolic diseases. This versatility underscores the potential of quinoxaline derivatives in developing new treatments for various health conditions (Pereira et al., 2015).

Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-12-13-22-20(14-17)25-21(24(26-27-25)18-8-4-3-5-9-18)16-28(22)15-19-10-6-7-11-23(19)29-2/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFTXNNXLKYULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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